Cas no 1241898-91-8 (Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate)

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
- 4-(Ethoxycarbonyl)pyridine-2-boronic acid pinacol ester
- Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotite
- ETHYL PYRIDINE-2-BORONIC ACID PINACOL ESTER-4-CARBOXYLATE
- 1241898-91-8
- DB-108683
- ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate
- DTXSID80671338
- AT40394
- SCHEMBL16065192
- 4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- AB48985
- AKOS015942598
-
- MDL: MFCD08752744
- インチ: InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-8-16-11(9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
- InChIKey: QGGNPJDHUQPYMM-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NC=C1)B2OC(C)(C)C(C)(C)O2
計算された属性
- せいみつぶんしりょう: 277.14900
- どういたいしつりょう: 277.1485383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- PSA: 57.65000
- LogP: 1.55750
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate セキュリティ情報
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA27828-1g |
4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester |
1241898-91-8 | > 95% | 1g |
$3417.00 | 2024-04-20 | |
A2B Chem LLC | AA27828-100mg |
4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester |
1241898-91-8 | > 95% | 100mg |
$1424.00 | 2024-04-20 | |
A2B Chem LLC | AA27828-5g |
4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester |
1241898-91-8 | > 95% | 5g |
$15090.00 | 2024-04-20 |
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate 関連文献
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinateに関する追加情報
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate: A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a highly specialized organic compound with the CAS number 1241898-91-8. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. The unique structural features of this compound, particularly the presence of a 1,3,2-dioxaborolan moiety and an isonicotinate group, make it a valuable building block for the development of novel therapeutic agents.
The 1,3,2-dioxaborolan group is a boronic ester derivative that plays a crucial role in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is widely employed in organic synthesis to form carbon-carbon bonds and is particularly useful in constructing complex molecular architectures. The stability and reactivity of the boronic ester functionality make it an ideal candidate for use in pharmaceutical synthesis, where precise control over reaction outcomes is essential.
The isonicotinate group in Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate contributes to the compound's ability to interact with biological targets. Isonicotinates are known for their binding affinity to enzymes and receptors, making them valuable scaffolds for drug design. Recent studies have highlighted the potential of isonicotinate derivatives in the development of treatments for various diseases, including infectious diseases and chronic conditions.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex pharmaceuticals. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has emerged as a key intermediate in several innovative synthetic strategies. For instance, researchers have utilized this compound to develop efficient routes for the preparation of heterocyclic compounds that exhibit significant pharmacological activity. These studies have demonstrated the compound's potential in facilitating the synthesis of molecules with therapeutic relevance.
The use of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-yl)isonicotinate has also been explored in the context of drug discovery programs targeting neurological disorders. The isonicotinate moiety's ability to modulate neurotransmitter activity has made it a promising candidate for developing novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the boronic ester functionality has been leveraged to create prodrugs that can be selectively activated in vivo, enhancing drug delivery and efficacy.
Advances in computational chemistry have further enhanced the utility of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-yl)isonicotinate. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These insights have guided the optimization of synthetic routes and have helped predict the pharmacological properties of derivatives derived from this compound. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The versatility of Ethyl 2-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborlan- 2- yl)isonicotinate has also been recognized in industrial applications. Pharmaceutical companies have incorporated this intermediate into large-scale synthetic processes to produce high-value active pharmaceutical ingredients (APIs). The efficiency and scalability of these processes have been critical in meeting global demand for innovative therapies.
In conclusion,Ethyl 2-(4, 4, 5, 5- tetramethyl- 1, 3, 2- dioxaborlan- 2- yl)isonicotinate represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for researchers and industrial chemists alike. As our understanding of biological systems continues to evolve,the applications of this compound are expected to expand,further solidifying its importance in the development of next-generation therapeutics.
1241898-91-8 (Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate) 関連製品
- 74874-09-2(N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester)
- 2229308-19-2(1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde)
- 334018-24-5(2-Chloro-4-methoxybenzyl alcohol)
- 1752-01-8(5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)
- 402948-37-2(Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate)
- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)
- 2228789-18-0(3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)
- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)
- 2172084-01-2(1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
- 1804642-63-4(2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile)




